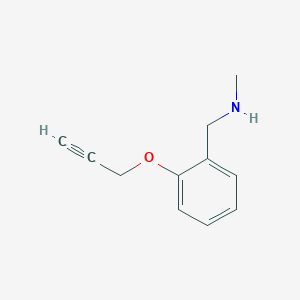
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a phenyl ring substituted with a prop-2-yn-1-yloxy group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-(prop-2-yn-1-yloxy)benzaldehyde with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding formamides under visible-light-induced conditions.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used as reagents and conditions for oxidative formylation.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formamides are the major products formed from oxidation reactions.
Reduction: The corresponding amine is formed as the major product.
Substitution: Various substituted derivatives are formed depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine has several applications in scientific research:
Mécanisme D'action
The mechanism by which N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine exerts its effects involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1 O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine is unique due to its specific substitution pattern and its ability to act as a photosensitizer. This property makes it particularly useful in photochemical reactions and the study of biological systems under light-induced conditions .
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-methyl-1-(2-prop-2-ynoxyphenyl)methanamine |
InChI |
InChI=1S/C11H13NO/c1-3-8-13-11-7-5-4-6-10(11)9-12-2/h1,4-7,12H,8-9H2,2H3 |
Clé InChI |
PJPJERGJAVJLHY-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=CC=C1OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)
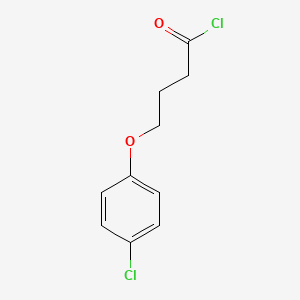
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)
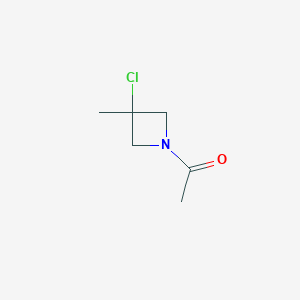
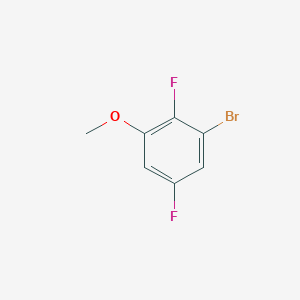
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12833767.png)
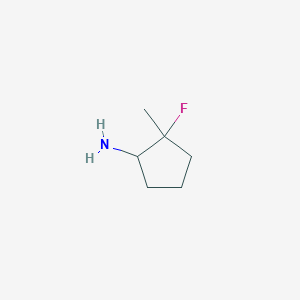
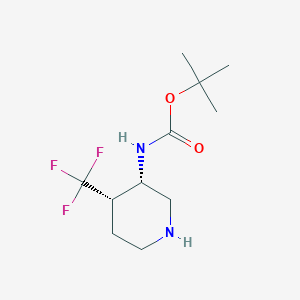
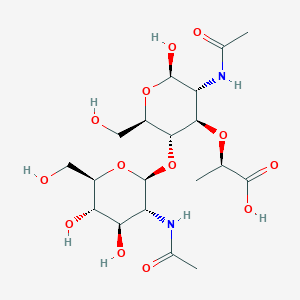
![tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12833785.png)
![7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione](/img/structure/B12833788.png)
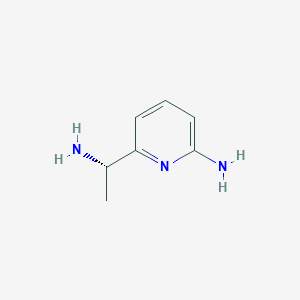
![5-Nitro-1H-benzo[d]imidazol-7-ol](/img/structure/B12833799.png)
